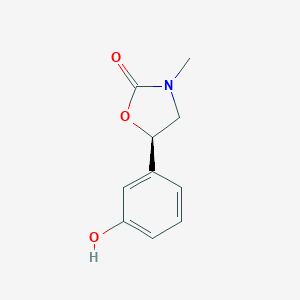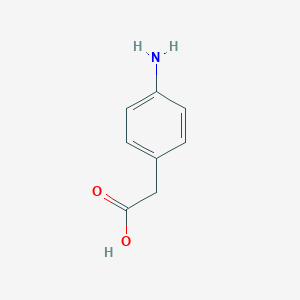
N-(4-Benzyloxybenzyl)acetohydroxamic acid
Vue d'ensemble
Description
N-(4-Benzyloxybenzyl)acetohydroxamic acid, also known as BW-A137C, is an organic compound belonging to the class of phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. BW-A137C is known for its role as a lipoxygenase inhibitor and leukotriene synthesis inhibitor, making it significant in the field of pharmacology .
Applications De Recherche Scientifique
BW-A137C has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: BW-A137C is used as a model compound to study the mechanisms of lipoxygenase inhibition and leukotriene synthesis inhibition.
Biology: The compound is used in biological studies to investigate the role of lipoxygenases in various biological processes.
Medicine: BW-A137C has potential therapeutic applications in treating conditions like asthma and other immune system diseases due to its inhibitory effects on lipoxygenases and leukotriene synthesis.
Industry: The compound may be used in the development of new pharmaceuticals and as a reference standard in quality control processes
Méthodes De Préparation
The synthesis of BW-A137C involves several steps, typically starting with the preparation of the benzyloxybenzyl intermediate. This intermediate is then reacted with acetohydroxamic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial production methods for BW-A137C are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
BW-A137C undergoes several types of chemical reactions, including:
Oxidation: BW-A137C can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: BW-A137C can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Mécanisme D'action
BW-A137C exerts its effects by inhibiting the activity of lipoxygenases, particularly the leukocyte form of the 12-lipoxygenase enzyme. This inhibition occurs through a mixed-type mechanism, where BW-A137C binds to both the ferrous and ferric forms of the enzyme. The compound has an IC(50) value of approximately 2 micromolar, indicating its potency as an inhibitor .
Comparaison Avec Des Composés Similaires
BW-A137C is unique in its selective inhibition of leukocyte-type 12-lipoxygenase. Similar compounds include:
N-(4-chlorophenyl)-N-hydroxy-N’-(3-chlorophenyl)urea: Another lipoxygenase inhibitor with a different mechanism of action.
Eicosatetraynoic acid: Inhibits the activation of 12-lipoxygenase but with a different binding affinity.
4-(2-oxapentadeca-4-yne)phenylpropanoic acid: An isoform-selective inhibitor of leukocyte-type 12-lipoxygenase with a novel mechanism of inhibition
BW-A137C stands out due to its specific binding to both the ferrous and ferric forms of the enzyme, making it a valuable tool in studying lipoxygenase inhibition and its potential therapeutic applications .
Propriétés
IUPAC Name |
N-hydroxy-N-[(4-phenylmethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-13(18)17(19)11-14-7-9-16(10-8-14)20-12-15-5-3-2-4-6-15/h2-10,19H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIAYVCOMRXMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147578 | |
| Record name | N-(4-benzyloxybenzyl)acetohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106328-28-3 | |
| Record name | N-(4-Benzyloxybenzyl)acetohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106328283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-benzyloxybenzyl)acetohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B24429.png)









